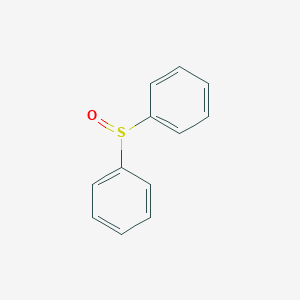

Diphenyl sulfoxide

Cat. No. B377121

Key on ui cas rn:

945-51-7

M. Wt: 202.27g/mol

InChI Key: JJHHIJFTHRNPIK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05731364

Procedure details

To a 3-necked 1 L round bottom flask equipped with a still head was added phenylmagnesium bromide (3 M in diethyl ether, 142 ml, 0.426 mol) followed by dry benzene (150 ml). The flask was connected to a water aspirator and the diethyl ether removed under vacuo by gently heating. Additional benzene (150 ml) was added and the solution brought to a gentle reflux under nitrogen. A solution of phenyl sulfoxide (17.23 g, 85.2 mmol) in benzene (100 ml) was added dropwise over 1.5 hours. Once the addition was complete, the reaction mixture was heated at a gentle reflux for 3 hours. The reaction mixture was cooled (ice bath temperature) while adding a solution of hydrobromic acid (25%, 200 ml). The resulting biphasic mixture was stirred at room temperature overnight. After separation of the layers, the organic layer extracted were combined and extracted with dichloromethane (200 ml), dried (MgSO4 ) and concentrated in vacuo to give the crude product as an off-white solid (14.50 g). The solid was taken up in the minimum mount of warm dichloromethane (100 ml) and four times the volume of ether added to precipitate the salt. The suspension was cooled in an ice bath for 1 hour prior to collecting the salt and washing with ether. In this way, triphenylsulfonium bromide was isolated as a white solid (14.40 g, 49%).

Name

Yield

49%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([Mg][Br:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[C:10]1([S:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Br>C1C=CC=CC=1.CCOCC.ClCCl>[Br-:8].[C:1]1([S+:16]([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

142 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Mg]Br

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

17.23 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

Step Five

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Seven

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting biphasic mixture was stirred at room temperature overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 3-necked 1 L round bottom flask equipped with a still head

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the diethyl ether removed under vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by gently heating

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional benzene (150 ml) was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a gentle reflux under nitrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated at

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a gentle reflux for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled (ice bath temperature)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After separation of the layers

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the organic layer extracted

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with dichloromethane (200 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4 )

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude product as an off-white solid (14.50 g)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate the salt

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was cooled in an ice bath for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to collecting the salt

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with ether

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 14.4 g | |

| YIELD: PERCENTYIELD | 49% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |